2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide
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Overview
Description
2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzamide ring and a furan ring attached via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with 2-(furan-3-yl)ethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of furan-3-carboxylic acid or other oxidized furan derivatives.
Reduction: Formation of N-(2-(furan-3-yl)ethyl)benzylamine.
Scientific Research Applications
2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of benzamide derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring contribute to the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the furan-3-yl ethyl group.
2-bromo-N-(2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a thiophene ring instead of the furan ring.
2-chloro-N-(2-(furan-3-yl)ethyl)benzamide: Similar structure but with a chlorine atom instead of the bromine atom.
Uniqueness
2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is unique due to the presence of both the bromine atom and the furan-3-yl ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSPBUMXUGCPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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